molecular formula C25H18F2N4O2 B2673398 2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-phenylacetamide CAS No. 931329-49-6

2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-phenylacetamide

Cat. No.: B2673398
CAS No.: 931329-49-6
M. Wt: 444.442
InChI Key: HVGYADNWTKRHJH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoloquinoline class, characterized by a fused pyrazole-quinoline scaffold substituted with fluorine atoms and an N-phenylacetamide side chain. The 8-fluoro and 4-fluorophenylmethyl groups enhance lipophilicity and metabolic stability, while the acetamide moiety may contribute to binding specificity .

Properties

IUPAC Name

2-[8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F2N4O2/c26-17-8-6-16(7-9-17)13-30-14-21-24(20-12-18(27)10-11-22(20)30)29-31(25(21)33)15-23(32)28-19-4-2-1-3-5-19/h1-12,14H,13,15H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGYADNWTKRHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-phenylacetamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the acylation of the intermediate to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-phenylacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Biological Activities

Research indicates that compounds within the pyrazoloquinoline class exhibit a range of biological activities:

  • Anticancer Properties :
    • Pyrazoloquinoline derivatives have shown potential in targeting key signaling pathways involved in tumor growth, particularly the phosphatidylinositol 3-kinase (PI3K) pathway. Inhibition of this pathway can lead to reduced tumor cell viability and enhanced apoptosis in cancer cells .
    • Specific studies have highlighted the effectiveness of similar compounds against various cancer cell lines, demonstrating their capacity to induce cell cycle arrest and apoptosis through multiple mechanisms .
  • Antiviral Activity :
    • Some derivatives have been tested for their antiviral properties, showing effectiveness against viruses such as herpes simplex virus (HSV) and coronaviruses. For instance, modifications in the structure have been linked to increased potency against viral replication .
  • Neuroprotective Effects :
    • The compound's structural characteristics may confer neuroprotective benefits, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Research has indicated that certain pyrazoloquinoline derivatives can inhibit neuroinflammation and promote neuronal survival .

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazoloquinoline derivatives:

  • A study published in Molecules explored various synthesized derivatives and their anticancer activities, noting that modifications at specific positions significantly impacted their biological efficacy. The research emphasized the need for further exploration into structure-activity relationships for optimized therapeutic outcomes .
  • Another research effort focused on the antiviral properties of pyrazolo derivatives, demonstrating that specific substitutions could enhance activity against multiple viral strains while maintaining low cytotoxicity levels .

Mechanism of Action

The mechanism of action of 2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in inflammation or viral replication, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Compound Name Core Structure Key Substituents Potential Activity Insights Evidence ID
2-{8-Fluoro-5-[(4-Fluorophenyl)Methyl]-3-Oxo-2H,3H,5H-Pyrazolo[4,3-c]Quinolin-2-yl}-N-Phenylacetamide Pyrazolo[4,3-c]quinoline 8-Fluoro, 4-fluorophenylmethyl, N-phenylacetamide Likely kinase inhibition (analogous to pyrazoloquinolines in ) [1, 6]
2-{(2Z)-2-[(4-Chlorophenyl)Imino]-3-[2-(4-Fluorophenyl)Ethyl]-4-Oxo-1,3-Thiazolidin-5-yl}-N-Phenylacetamide Thiazolidinone 4-Chlorophenylimino, 4-fluorophenethyl, N-phenylacetamide Antidiabetic or anti-inflammatory (thiazolidinone-based activity ) [3]
2-[2-(4-Fluorophenyl)-4-Oxopyrazolo[1,5-d][1,2,4]Triazin-5(4H)-yl]-N-(2-Furylmethyl)Acetamide Pyrazolo[1,5-d][1,2,4]triazine 4-Fluorophenyl, furylmethyl acetamide Anticancer (triazine scaffolds inhibit kinases ) [4]
N-[(4-Fluorophenyl)Methyl]-2-[[3-(3-Methoxyphenyl)-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-yl]Sulfanyl]Acetamide Pyrimido[5,4-b]indole 4-Fluorophenylmethyl, 3-methoxyphenyl, sulfanyl linkage DNA intercalation or topoisomerase inhibition [9]

Functional Group Analysis

  • Fluorine Substituents : The 8-fluoro and 4-fluorophenyl groups in the target compound are recurrent in analogs (e.g., ), enhancing metabolic stability and binding affinity via hydrophobic interactions.
  • Acetamide Side Chain: Present in all compared compounds, this group likely modulates solubility and target selectivity. For example, thiazolidinone-based analogs show improved solubility but reduced potency compared to pyrazoloquinolines .
  • Heterocyclic Variations: Pyrazoloquinolines (e.g., ) exhibit broader kinase inhibition profiles than pyrimidoindoles (e.g., ), which are more niche in targeting DNA-associated enzymes.

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability: Fluorinated analogs (e.g., ) generally exhibit longer half-lives than non-fluorinated derivatives.
  • Toxicity Risks: Thiazolidinone-containing compounds (e.g., ) may carry hepatotoxicity risks, while pyrazoloquinolines (e.g., ) show lower cytotoxicity in preliminary studies.

Research Findings and Gaps

  • Structural Elucidation : NMR and UV spectroscopy (as in ) are standard for confirming substituent positions in fluorinated heterocycles.
  • Activity Predictions: The target compound’s pyrazoloquinoline core aligns with kinase inhibitors (e.g., ), but the lack of direct bioactivity data limits conclusive claims.
  • Synthetic Challenges : Introducing multiple fluorine atoms (as in the target compound) may require specialized fluorination protocols, as seen in .

Biological Activity

2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-phenylacetamide (CAS Number: 931737-66-5) is a synthetic compound that belongs to the pyrazoloquinoline class. This compound has garnered attention due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C26H20F2N4O2C_{26}H_{20}F_{2}N_{4}O_{2}, with a molecular weight of 458.5 g/mol. Its structure features multiple fluorine substituents and a complex pyrazoloquinoline core, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC26H20F2N4O2C_{26}H_{20}F_{2}N_{4}O_{2}
Molecular Weight458.5 g/mol
CAS Number931737-66-5

The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in inflammatory and cancer pathways. The compound exhibits potential as a selective inhibitor of cyclooxygenase-2 (COX-II), which plays a significant role in inflammation and pain.

Anti-inflammatory Activity

Studies have indicated that compounds within the pyrazoloquinoline class can inhibit COX-II with varying potency. For instance, related derivatives have shown IC50 values ranging from 0.011 μM to 17.5 μM against COX-II, suggesting that structural modifications can significantly influence their inhibitory activity . The presence of fluorine atoms in the structure may enhance binding affinity and selectivity towards COX-II.

Case Studies and Research Findings

  • COX-II Inhibition : In vitro studies demonstrated that derivatives similar to the target compound exhibited significant inhibition of COX-II, with some showing selectivity over COX-I. For example, a derivative was reported to have an IC50 value of 1.33 μM against COX-II .
  • Anticancer Properties : The compound's structure suggests potential anticancer activity. Heterocyclic compounds, particularly those containing pyrazole moieties, have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in tumor growth .
  • Toxicity and Safety Profile : Preliminary studies have indicated that while some derivatives exhibit potent biological activity, they also require assessment for toxicity and side effects associated with long-term use. Compounds with similar structures have been evaluated for ulcerogenic effects alongside their anti-inflammatory properties .

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